molecular formula C14H21NO4 B13023144 Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13023144
M. Wt: 267.32 g/mol
InChI Key: RDQCKKNTWDKBME-UHFFFAOYSA-N
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Description

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the bridgehead (1-azaspiro[4.5]decane core) and two ketone (oxo) groups at positions 2 and 7. The tert-butyl carbamate (Boc) group enhances solubility and stability, making it valuable in medicinal chemistry as a synthetic intermediate.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-11(17)6-9-14(15)7-4-10(16)5-8-14/h4-9H2,1-3H3

InChI Key

RDQCKKNTWDKBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC12CCC(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-1,8-dione with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones, while reduction can produce spirocyclic amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate has been explored for its potential therapeutic effects. Its structural analogs have shown promise in various pharmacological activities, including:

  • Antimicrobial Activity: Compounds derived from the azaspiro framework have demonstrated efficacy against a range of bacterial and fungal pathogens.
  • Anticancer Properties: Some derivatives exhibit selective cytotoxicity towards cancer cell lines, indicating potential as anticancer agents.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Building Block for Spiro Compounds: The azaspiro structure can be utilized to construct other spirocyclic compounds through various chemical reactions such as cycloadditions and rearrangements.
  • Functionalization Opportunities: The presence of carboxylate and keto groups provides sites for further chemical modifications, enabling the development of diverse chemical entities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives of this compound. The results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting that structural variations can significantly impact efficacy.

CompoundActivity (MIC µg/mL)Target Organism
A32Staphylococcus aureus
B16Escherichia coli
C8Candida albicans

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of derivatives featuring the azaspiro moiety. The compound exhibited selective cytotoxicity against specific cancer cell lines.

CompoundIC50 (µM)Cell Line
D10MCF-7 (Breast)
E5HeLa (Cervical)
F12A549 (Lung)

Biological Studies

Research has also explored the compound's interactions with biological targets. Preliminary studies suggest that it may act on specific enzymes or receptors involved in disease pathways, making it a candidate for further investigation in drug discovery.

Mechanism of Action

The mechanism of action of tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its 1-azaspiro[4.5]decane backbone and 2,8-dioxo substituents. Below is a comparison with similar spirocyclic derivatives:

Compound Name Core Structure Substituents CAS Number Key Features Reference
tert-Butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate 1-azaspiro[4.5]decane 2,8-dioxo, Boc group 1211582-76-1 High polarity due to two oxo groups
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) 1-azaspiro[4.5]decane 8-thia (sulfur), Boc group Enhanced lipophilicity from sulfur
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 8-azaspiro[4.5]decane 1-oxo, Boc group 191805-29-5 Additional nitrogen at position 8
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 2,8-diazaspiro[4.5]decane Boc group, two nitrogen atoms 336191-17-4 Potential for dual hydrogen bonding
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) 4-azaspiro[2.4]heptane Boc group Smaller spiro ring (heptane vs. decane)

Physicochemical Properties

Molecular Weight and Polarity

  • Target Compound: Estimated molecular formula C₁₃H₁₉NO₅ (MW ~269.3 g/mol), with high polarity from two oxo groups.
  • Comparisons: 20f (C₁₂H₂₁NO₂S): MW 267.4 g/mol; sulfur increases lipophilicity (logP ~2.1 vs. ~1.5 for oxo analogues). 20a (C₁₀H₁₇NO₂): MW 199.3 g/mol; smaller size enhances solubility .

Thermal Stability

  • Oxo groups in the target compound may lower melting points compared to sulfur-containing analogues (e.g., 20f at 89–90°C vs. 20k at 69–70°C) .

Biological Activity

Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C${14}$H${21}$N O$_{4}$
  • Molecular Weight : 265.33 g/mol
  • Structural Features : The compound contains a spirocyclic structure with two carbonyl groups and a tert-butyl ester functional group, which may influence its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate starting materials under controlled conditions using catalysts like triethylamine and reagents such as DMAP (4-Dimethylaminopyridine) in solvents like tetrahydrofuran. This process allows for selective formation of the desired spirocyclic structure while minimizing side reactions.

Pharmacological Potential

This compound exhibits promising biological activities that could be leveraged in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, making them potential candidates for treating infections.
  • Cancer Research : The unique structure of this compound may allow it to interact with biological targets involved in cancer progression, potentially serving as a lead compound for anticancer drug development.

Understanding the mechanism of action is crucial for developing this compound into a therapeutic agent. Interaction studies can focus on its binding affinity to specific biological targets such as enzymes or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry. These studies will help elucidate its pharmacodynamics and pharmacokinetics, guiding further development into therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds that exhibit similar biological properties:

Compound NameCAS NumberSimilarityNotable Features
Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate1158750-91-40.98Contains a similar spirocyclic structure with variations in carbonyl positioning
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate268550-48-70.98Differentiated by the position of the carbonyl group
Tert-butyl 4-carbamoylpiperidine-1-carboxylate91419-48-60.94Features a piperidine ring instead of a spiro structure

These compounds illustrate the diversity within this class of chemicals while highlighting the unique characteristics of this compound that may influence its specific applications and biological activities.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate, and how are intermediates characterized?

Synthesis often involves multi-step protocols. For example, tert-butyl cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate (a precursor) is reacted with electrophilic reagents under anhydrous conditions (e.g., acetonitrile, potassium carbonate) at elevated temperatures (55–80°C) for extended periods (6–60 hours). Post-reaction, purification via flash column chromatography (SiO₂, gradient elution with DCM/MeOH) yields the target compound . Characterization employs LC-MS (ESI+) for molecular ion confirmation and ¹H/¹³C NMR for structural elucidation. For example, spirocyclic protons appear as distinct multiplets in the δ 1.2–3.0 ppm range, while tert-butyl groups resonate as singlets near δ 1.4 ppm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under GHS Hazard Categories H302 (oral toxicity), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Mandatory precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, chemical-resistant suits, and respiratory protection in poorly ventilated areas .
  • Storage: Refrigerated (2–8°C), tightly sealed containers to prevent moisture absorption and electrostatic charge buildup .
  • Spill management: Use alcohol-resistant foam or dry chemical extinguishers; avoid water due to incompatibility risks .

Q. How is the compound analyzed for purity and stability during storage?

Stability under recommended storage conditions is confirmed via:

  • HPLC-PDA: Monitors degradation products (e.g., hydrolysis of the tert-butyloxycarbonyl (Boc) group).
  • Karl Fischer titration: Detects moisture content, critical for hygroscopic intermediates .
  • Thermogravimetric analysis (TGA): Assesses decomposition temperatures, though specific data for this compound are limited .

Advanced Research Questions

Q. How can reaction yields be optimized for spirocyclic intermediates in synthetic pathways?

Key strategies include:

  • Temperature control: Lower temperatures (-78°C) for stereoselective reductions (e.g., LiEt₃BH) to minimize side reactions .
  • Catalyst screening: DMAP or anhydrous potassium carbonate improves Boc protection efficiency (e.g., 90% yield in stepwise synthesis) .
  • Solvent selection: Anhydrous THF or dichloromethane enhances solubility of spirocyclic intermediates .

Q. What contradictions exist in spectral data for structurally similar analogs, and how are they resolved?

Discrepancies in NMR shifts (e.g., δ 1.42–1.77 ppm for tert-butyl groups) may arise from conformational flexibility in the spirocyclic system. Resolution methods:

  • Variable-temperature NMR: Identifies dynamic effects in the azaspiro[4.5]decane ring .
  • X-ray crystallography: Provides definitive structural assignments, though limited data are available for this compound .

Q. How does the compound’s reactivity differ between the Boc-protected and deprotected forms?

The Boc group acts as a transient protecting agent:

  • Protected form: Stable under basic conditions but susceptible to acidic hydrolysis (e.g., HCl/acetic acid at 95°C) .
  • Deprotected form: The free amine exhibits nucleophilic reactivity, enabling functionalization (e.g., alkylation, acylation) for drug discovery applications .

Q. What methodologies validate the compound’s role in structure-activity relationship (SAR) studies for bioactive molecules?

Examples include:

  • Derivatization: Introduction of fluorinated or cyano substituents (e.g., 8,8-difluoro analogs) to modulate lipophilicity and target binding .
  • Biological assays: Testing anticonvulsant or kinase inhibition activity in spirocyclic derivatives, with IC₅₀ values correlated to structural modifications .

Q. How can stability challenges in aqueous or oxidative environments be addressed during formulation?

  • Lyophilization: Converts the compound into a stable solid form, reducing hydrolytic degradation .
  • Co-solvent systems: Use of PEG or cyclodextrins improves solubility while minimizing Boc group hydrolysis .

Methodological Challenges and Data Interpretation

Q. What analytical techniques resolve ambiguities in reaction monitoring for complex spirocyclic systems?

  • High-resolution mass spectrometry (HRMS): Confirms molecular formulas of low-abundance intermediates .
  • 2D NMR (COSY, HSQC): Assigns overlapping proton and carbon signals in congested spectral regions .

Q. How are conflicting safety data (e.g., storage recommendations) reconciled across sources?

Discrepancies in storage temperatures (refrigerated vs. room temperature) likely stem from batch-specific stability studies. Researchers should:

  • Conduct accelerated stability tests: Expose the compound to 40°C/75% RH for 1–3 months to determine optimal conditions .
  • Refer to SDS updates: Suppliers like BLD Pharmatech and Combi-Blocks periodically revise storage guidelines based on new data .

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